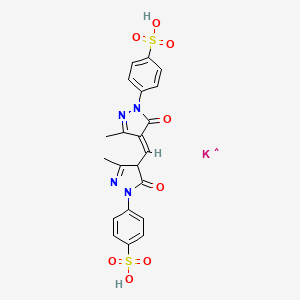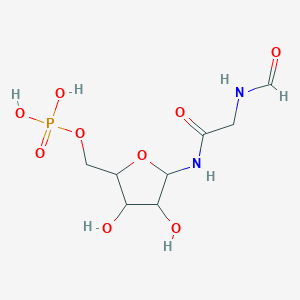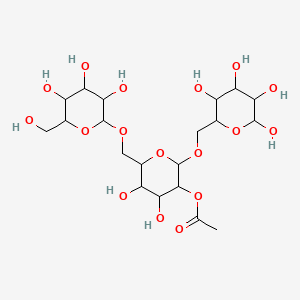
Pustulan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pustulan is a polysaccharide derived from lichens, specifically from the species Lasallia pustulata. It is a linear beta-D-glucan with beta-1,6-glycosidic linkages. This compound is known for its unique structural properties and its ability to form gels in water, which is influenced by the degree of acetylation and the conditions under which the lichen has been stored .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pustulan is typically extracted from lichens through a series of steps involving boiling water extraction and subsequent purification processes. The extraction process involves boiling the lichen material in water, followed by filtration and precipitation to isolate the polysaccharide .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from lichen sources. The process includes harvesting the lichens, drying, and then subjecting them to boiling water extraction. The extracted solution is then filtered, and the polysaccharide is precipitated using alcohol or other solvents. The precipitated this compound is then dried and purified for further use .
Análisis De Reacciones Químicas
Types of Reactions: Pustulan undergoes various chemical reactions, including hydrolysis, oxidation, and acetylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-1,6-glucanases can break down this compound into smaller oligosaccharides and glucose.
Oxidation: Oxidative reactions can modify the hydroxyl groups on the glucose units, leading to the formation of carboxyl groups.
Major Products:
Hydrolysis: Produces glucose and gentiobiose.
Oxidation: Produces carboxylated derivatives of this compound.
Acetylation: Produces acetylated this compound with varying degrees of acetylation.
Aplicaciones Científicas De Investigación
Pustulan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying beta-glucans and their properties.
Biology: Investigated for its role in fungal cell wall structure and function.
Industry: Used in the development of bio-based materials and as a thickening agent in various formulations.
Mecanismo De Acción
Pustulan exerts its effects primarily through the activation of the Dectin-1 receptor, a C-type lectin-like pattern recognition receptor. Upon binding to Dectin-1, this compound triggers the CARD9-dependent activation of NF-kappaB and MAP kinases, leading to the production of proinflammatory cytokines and the stimulation of innate immune responses . This mechanism is crucial for its immunomodulatory and potential antitumor activities .
Comparación Con Compuestos Similares
Pustulan is unique among beta-glucans due to its beta-1,6-glycosidic linkages. Similar compounds include:
Lichenan: A beta-1,3/1,4-glucan from lichens.
Zymosan: A beta-1,3-glucan from yeast cell walls.
Laminarin: A beta-1,3/1,6-glucan from brown algae.
Uniqueness: this compound’s beta-1,6-glycosidic linkages confer distinct structural and functional properties compared to other beta-glucans. Its ability to form gels and its specific interaction with the Dectin-1 receptor make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H34O17 |
|---|---|
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
[4,5-dihydroxy-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C20H34O17/c1-5(22)34-17-14(28)11(25)8(4-32-19-16(30)13(27)9(23)6(2-21)36-19)37-20(17)33-3-7-10(24)12(26)15(29)18(31)35-7/h6-21,23-31H,2-4H2,1H3 |
Clave InChI |
SLAAXXJDBDRJPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


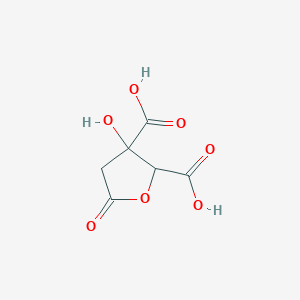
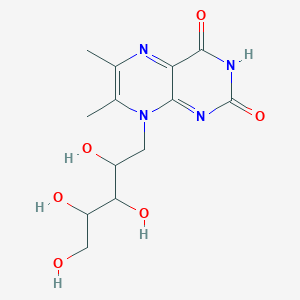

![sodium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B12319688.png)
![2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid](/img/structure/B12319699.png)

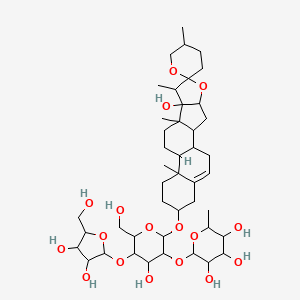

![6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide](/img/structure/B12319727.png)
![1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one](/img/structure/B12319735.png)


